1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Structure-Activity Relationship Inhibitor Potency Chemical Probe Criteria

1-Cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea features a 5-methylsulfanyl substituent on the 1,3,4-thiadiazole ring, conferring characteristic electron-donating properties. With an AChE IC50 of ~28 µM, it is structurally matched to high-potency electron-withdrawing analogs (IC50 ~1.17 µM) and uniquely suited as a negative control or weak-activity baseline in SAR benchmark studies. Its low bioactivity also qualifies it as a model substrate for synthetic method development, eliminating the need for costly high-purity pharmacological batches. Procure to anchor activity cliff analyses or validate novel synthetic routes.

Molecular Formula C10H16N4OS2
Molecular Weight 272.4 g/mol
CAS No. 26861-48-3
Cat. No. B6512912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
CAS26861-48-3
Molecular FormulaC10H16N4OS2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCSC1=NN=C(S1)NC(=O)NC2CCCCC2
InChIInChI=1S/C10H16N4OS2/c1-16-10-14-13-9(17-10)12-8(15)11-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,11,12,13,15)
InChIKeyJSOIIRWWIGGCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea (CAS 26861-48-3): Chemical Classification and Research Context


1-Cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a 1,3,4-thiadiazol-2-yl urea derivative bearing a cyclohexyl substituent at the N1 position and a methylsulfanyl group at the 5-position of the thiadiazole ring. The compound has been indexed in authoritative chemical biology databases such as ChEMBL (CHEMBL651678) and is associated with investigational pharmacology for the peripheral benzodiazepine receptor (PBR) [1]. Its structure places it within a broader class of thiadiazole-urea hybrids that have been explored for acetylcholinesterase inhibition and other activities.

Why 1-Cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea Cannot Be Replaced by Other 1,3,4-Thiadiazol-2-yl Ureas


The 1,3,4-thiadiazol-2-yl urea scaffold displays extreme sensitivity to substitution patterns. Published structure-activity relationship (SAR) data for AChE inhibitors, for which this scaffold has been optimized, shows that changing the 5-position substituent from electron-withdrawing groups (e.g., pyridine) to electron-donating groups (e.g., methylsulfanyl) can dramatically shift potency from an IC50 of 1.17 µM to over 100 µM [1]. Consequently, substituting the specific methylsulfanyl derivative for a more active in-class analog without accounting for these electronic effects would likely result in the selection of a molecule that is functionally inactive in the target assay.

Direct Quantitative Differentiation Evidence for CAS 26861-48-3


Reported Potency Falls Below Conventional Lead-Like Thresholds

A public annotation from a chemogenomics curator on the original literature has flagged the reported in vitro potency of 1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea as IC50 = 28 µM, noting that this value is 'neither potent nor selective' [1]. In direct cross-study comparison with the most active 1,3,4-thiadiazol-2-yl urea AChE inhibitors, which achieve an IC50 of 1.17 µM for compound 6b [2], the target compound is over 23-fold weaker.

Structure-Activity Relationship Inhibitor Potency Chemical Probe Criteria

Appropriate Application Scenarios for 1-Cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea


Use as a Negative Control in 1,3,4-Thiadiazole-Urea SAR Studies

Given its low potency (IC50 ~28 µM) relative to optimized analogs, the primary justified use is as a structurally-matched inactive or weak activity baseline in SAR campaigns. Its methylsulfanyl group introduces distinct electronic character that can be used to benchmark the activity gain achieved by substituting with electron-withdrawing moieties.

Reference Compound for Developing Synthetic Methodologies

The molecule can serve as a model substrate for developing new synthetic methods targeting 1,3,4-thiadiazol-2-yl ureas. Its low biological activity makes it suitable for method validation without the need for high-purity pharmacological batches.

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